Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride

Solubility enhancement Hydrochloride salt formulation Solid-phase peptide synthesis compatibility

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride (CAS 84120-83-2), also designated as DL-α-methyltryptophan methyl ester hydrochloride or H-α-Me-DL-Trp-OMe·HCl, is a synthetic, non-proteinogenic amino acid derivative belonging to the α-alkyl tryptophan class. The molecule features three key structural modifications relative to native L-tryptophan: (i) α-carbon methylation that sterically constrains the amino acid backbone, conferring resistance to enzymatic decarboxylation and transamination; (ii) C-terminal methyl ester protection, enabling its use as a carboxyl-masked building block in peptide mimetic synthesis; and (iii) hydrochloride salt formation, which enhances solubility in polar organic solvent systems (chloroform, DMSO, methanol) compared to the free-base form (CAS 114524-80-0).

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 84120-83-2
Cat. No. B3156911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride
CAS84120-83-2
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N.Cl
InChIInChI=1S/C13H16N2O2.ClH/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11;/h3-6,8,15H,7,14H2,1-2H3;1H
InChIKeyRSEARSAHSASEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride (CAS 84120-83-2): A Dual-Protected Tryptophan Analog for SLC Transporter and Serotonin Pathway Research


Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride (CAS 84120-83-2), also designated as DL-α-methyltryptophan methyl ester hydrochloride or H-α-Me-DL-Trp-OMe·HCl, is a synthetic, non-proteinogenic amino acid derivative belonging to the α-alkyl tryptophan class . The molecule features three key structural modifications relative to native L-tryptophan: (i) α-carbon methylation that sterically constrains the amino acid backbone, conferring resistance to enzymatic decarboxylation and transamination; (ii) C-terminal methyl ester protection, enabling its use as a carboxyl-masked building block in peptide mimetic synthesis; and (iii) hydrochloride salt formation, which enhances solubility in polar organic solvent systems (chloroform, DMSO, methanol) compared to the free-base form (CAS 114524-80-0) . With a molecular formula of C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.74 g/mol, the compound serves as a protected precursor to α-methyltryptophan (α-MT), a validated blocker of the amino acid transporter SLC6A14 (ATB⁰,⁺) and a prodrug for the non-selective serotonin receptor agonist α-methylserotonin [1][2].

Why L-Tryptophan Methyl Ester or α-Methyltryptophan Free Acid Cannot Replace Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride (CAS 84120-83-2) in Target-Specific Studies


The compound occupies a structurally distinct position at the intersection of three property classes—α-alkyl amino acids, C-terminal ester-protected building blocks, and hydrochloride-salt-enhanced research reagents—that cannot be simultaneously satisfied by any single commercially available comparator. L-Tryptophan methyl ester hydrochloride (CAS 7524-52-9) retains native stereoelectronic character at the α-carbon and competes with tryptophan for hepatic nuclear envelope binding, whereas the α-methyl substitution in CAS 84120-83-2 abolishes this interaction, creating a functionally divergent binding fingerprint [1]. The α-methyltryptophan free acid (CAS 153-91-3) cannot substitute in synthetic workflows requiring carboxyl protection, as it lacks the methyl ester group and exhibits poor solubility in chlorinated organic solvents (only slightly soluble in DMSO and methanol with heating, melting point ~234 °C), limiting its direct utility in peptide coupling or solid-phase synthesis protocols . 1-Methyl-DL-tryptophan (CAS 26988-72-7), a clinically investigated IDO inhibitor (indoximod), places the methyl substituent on the indole nitrogen rather than the α-carbon, producing a fundamentally different pharmacophore that engages distinct transporter and enzyme targets [2]. The hydrochloride salt form (CAS 84120-83-2) further differentiates itself from the free base ester (CAS 114524-80-0) by offering improved crystallinity, storage stability, and dissolution rates in polar organic media, all of which are critical for reproducible experimental workflows in transport assays and peptide synthesis .

Quantitative Differentiation Evidence for Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride (CAS 84120-83-2) vs. Its Closest Analogs


Hydrochloride Salt Solubility and Handling: CAS 84120-83-2 vs. Free Base Ester (CAS 114524-80-0)

The hydrochloride salt form (CAS 84120-83-2) provides quantitatively superior solubility in key research solvents compared to the free base ester (CAS 114524-80-0). The salt exhibits confirmed solubility in chloroform, DMSO, and methanol at standard working concentrations, whereas the free base form shows limited solubility and requires heating–sonication cycles for dissolution . This solubility differential translates to a practical advantage in reaction setup: the hydrochloride salt can be directly dissolved in anhydrous DMF or dichloromethane for peptide coupling without pre-activation steps . Additionally, the hydrochloride salt displays a sharper, lower melting point range (140-144 °C) compared to the free acid α-methyl-DL-tryptophan (234 °C), facilitating purity verification by melting point determination .

Solubility enhancement Hydrochloride salt formulation Solid-phase peptide synthesis compatibility

Differential Hepatic Nuclear Receptor Binding: α-Methyl Modification Abolishes Tryptophan Receptor Engagement

In a direct head-to-head competitive binding study using [³H]tryptophan on rat hepatic nuclei, α-methyl tryptophan (the hydrolyzed active form of CAS 84120-83-2) demonstrated a qualitatively distinct binding profile compared to tryptophan methyl ester. While tryptophan methyl ester and tryptophan ethyl ester actively competed with [³H]tryptophan for binding to hepatic nuclear envelope proteins (consistent with retention of the α-amino-propionic acid recognition motif), α-methyl tryptophan, N-formyl tryptophan, N-acetyl tryptophan, and N-methyl tryptophan all failed to compete [1]. This indicates that α-carbon methylation sterically disrupts the nuclear receptor binding pharmacophore, creating a functional 'off-target' profile that is experimentally useful when researchers need to dissect tryptophan-mediated signaling pathways without concomitant nuclear receptor activation [1]. The study was conducted as a comparative analysis with in vitro [³H]tryptophan binding displacement assays on isolated rat hepatic nuclei and nuclear envelope preparations [1].

Tryptophan nuclear receptor Hepatic protein synthesis regulation Binding selectivity profiling

SLC6A14 (ATB⁰,⁺) Transporter Blockade: Quantitative IC₅₀ Differentiation from Substrate-Type Tryptophan Analogs

α-Methyltryptophan (the pharmacologically active species generated upon ester hydrolysis of CAS 84120-83-2) blocks the transport function of the broad-specificity amino acid transporter SLC6A14 (ATB⁰,⁺) with an IC₅₀ value of approximately 250 µM under physiologically relevant conditions that simulate normal plasma concentrations of all 18 proteinogenic amino acids transported by this carrier [1]. This quantitative transporter blockade value was determined in a heterologous expression system using Xenopus laevis oocytes injected with human SLC6A14 cRNA, measuring radiolabeled amino acid uptake in the presence of increasing concentrations of α-methyltryptophan [1]. In contrast, unmodified L-tryptophan and L-tryptophan methyl ester are transported substrates of SLC6A14 rather than blockers, with Km values in the low micromolar range, meaning they are actively internalized by SLC6A14-expressing cells rather than inhibiting transport [2]. 1-Methyltryptophan, while also a substrate for SLC6A14-mediated uptake, does not block the transporter at comparable concentrations and instead enters cells to inhibit intracellular IDO [1]. This functional divergence—transporter blocker vs. transported substrate—makes the α-methylated scaffold uniquely suited for inducing amino acid deprivation in SLC6A14-overexpressing cancer cells [3].

SLC6A14 transporter Amino acid deprivation therapy Cancer chemotherapy target

Enzyme Substrate/Inhibitor Discrimination: Tryptophan 2,3-Dioxygenase (TDO) Kinetic Parameters for α-Methyl-DL-Tryptophan

BRENDA enzyme database-curated kinetic data provide quantitative discrimination of α-methyl-DL-tryptophan behavior at tryptophan 2,3-dioxygenase (TDO, EC 1.13.11.11). As an inhibitor, α-methyl-DL-tryptophan at 1 mM concentration produces only 1% inhibition relative to L-tryptophan (assayed in 50 mM potassium phosphate, pH 6.5, with 10 mM ascorbic acid, 0.01 mM methylene blue, 0.1 mg catalase, at 37 °C for 10 min), while at 0.02 mM it achieves 60% inhibition [1]. This concentration-dependent behavior—weak inhibition at high concentration, stronger at low concentration—is characteristic of a non-metabolizable analog that stabilizes the tetrameric enzyme conformation, as demonstrated by Klaessens et al. (2021), where artificial stabilization of tetrameric TDO with α-methyl-tryptophan in vivo stably reduces blood tryptophan levels [2]. As a substrate, α-methyl-DL-tryptophan exhibits a KM of 0.35 mM and a kcat of 0.1033 s⁻¹ (50 mM Tris/HCl, pH 7.5, 5 mM CaCl₂) [1]. This contrasts with L-tryptophan methyl ester, which is preferentially hydrolyzed by chymotrypsin-like proteases rather than engaging TDO, making the α-methyl analog a cleaner tool for dissecting the kynurenine pathway without off-target esterase liabilities [3].

Tryptophan dioxygenase Kynurenine pathway Enzyme kinetics Non-metabolizable analog

Synthetic Versatility: C-Terminal Methyl Ester Protection Enables Direct Peptide Coupling Without Pre-Activation

The methyl ester group in CAS 84120-83-2 provides a carboxyl-protected building block that can be directly incorporated into synthetic sequences without the pre-activation or protection–deprotection cycles required when using α-methyltryptophan free acid (CAS 153-91-3). Published synthetic routes demonstrate that the methyl ester derivative condenses with benzyl chloroformate (Cbz-Cl) in the presence of Et₃N in THF to yield the N-protected urethane, which is subsequently hydrolyzed with LiOH in THF/MeOH/H₂O and activated with DCCI and pentafluorophenol to generate the active ester for peptide coupling [1]. This three-step reaction sequence—N-protection, ester hydrolysis, active ester formation—is enabled specifically by the methyl ester starting material and would require an additional esterification step if starting from the free acid. The hydrochloride salt form further facilitates this workflow by providing a stable, free-flowing powder that can be accurately weighed under ambient conditions (melting point 140-144 °C; storage at 0-8 °C) without the hygroscopicity issues associated with unprotected amino acid esters . Commercial availability data indicate that CAS 84120-83-2 is stocked at ≥98% purity (HPLC) by multiple vendors, suitable for direct use in medicinal chemistry campaigns .

Peptide mimetic synthesis Building block C-terminal protection Solid-phase synthesis

Non-Metabolizable Prodrug Character: α-Methyl Substitution Confers Resistance to Monoamine Oxidase Degradation

The α-methyl substitution in CAS 84120-83-2 (and its hydrolyzed form α-methyltryptophan) confers a critical metabolic stability advantage through a dual mechanism. First, α-methylation renders the compound resistant to degradation by monoamine oxidase (MAO) after in vivo conversion to α-methylserotonin, leading to prolonged serotonergic activity in the brain compared to endogenous serotonin, which is rapidly metabolized by MAO with a half-life of minutes [1]. Second, α-methyltryptophan is not incorporated into proteins, distinguishing it from natural L-tryptophan and its unsubstituted methyl ester, which can be misincorporated during protein synthesis in tryptophan-depleted conditions, confounding experimental interpretation [2]. This non-metabolizable character is the basis for α-[¹¹C]methyl-L-tryptophan (AMT) as a PET tracer for measuring brain serotonin synthesis capacity, where the α-methyl group prevents tracer incorporation into proteins and limits metabolism to the kynurenine pathway, simplifying kinetic modeling [3]. A head-to-head PET imaging study in rhesus monkeys comparing α-[¹¹C]methyl-L-tryptophan with 5-hydroxy-L-[β-¹¹C]tryptophan demonstrated that the two tracers provide complementary information on serotonin synthesis capacity, with AMT showing preferential uptake in serotonergic projection areas [3].

Prodrug α-Methylserotonin Monoamine oxidase resistance PET tracer precursor

Optimal Research and Industrial Application Scenarios for Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride (CAS 84120-83-2)


SLC6A14 Transporter Pharmacology: Amino Acid Deprivation Studies in ER-Positive Breast Cancer Models

Investigators studying SLC6A14 (ATB⁰,⁺) as a therapeutic target in estrogen receptor-positive breast cancer should select CAS 84120-83-2 as the protected precursor to the validated SLC6A14 blocker α-methyltryptophan (IC₅₀ ≈ 250 µM under physiological amino acid concentrations) [1]. The hydrochloride salt form provides reliable solubility in aqueous assay buffers after in situ ester hydrolysis, enabling consistent dosing in cell-based amino acid deprivation experiments. Unlike L-tryptophan methyl ester, which is actively transported into cells via SLC6A14 and can be misincorporated into proteins under tryptophan-depleted conditions, the α-methyl analog blocks transport without serving as a substrate, ensuring that observed autophagy and apoptosis endpoints reflect genuine amino acid deprivation rather than confounding metabolic incorporation .

Peptide Mimetic Medicinal Chemistry: Synthesis of Metabolically Stable α-Methyltryptophan-Containing Peptides

Medicinal chemistry teams synthesizing peptide mimetics that incorporate an α,α-disubstituted tryptophan residue should procure CAS 84120-83-2 as the C-terminal-protected building block to eliminate one synthetic step (esterification of sterically hindered α-methyl carboxylic acid) compared to starting from α-methyltryptophan free acid (CAS 153-91-3) [1]. The methyl ester group is compatible with standard Fmoc/t-Bu solid-phase peptide synthesis workflows after N-deprotection, and the hydrochloride salt form ensures accurate weighing under ambient conditions (melting point 140-144 °C; non-hygroscopic crystalline powder) . Published routes demonstrate that the methyl ester can be selectively hydrolyzed with LiOH in THF/MeOH/H₂O after N-protection without racemization, enabling flexible synthetic strategies [1].

PET Tracer Development: Precursor for α-[¹¹C]Methyl-L-Tryptophan Synthesis for Brain Serotonin Imaging

Radiochemistry laboratories developing PET tracers for serotonin synthesis capacity measurement should use CAS 84120-83-2 as the reference standard and synthetic precursor for α-[¹¹C]methyl-L-tryptophan (AMT), a clinically validated tracer that quantifies brain serotonin synthesis rates (nmol/g/min) without confounding protein incorporation signals [1]. The α-methyl group confers resistance to MAO-mediated degradation, a critical advantage over 5-hydroxy-L-[β-¹¹C]tryptophan that simplifies kinetic modeling by eliminating the need to account for radiolabeled metabolite accumulation . The ester-protected form provides the necessary chemical handle for ¹¹C-methylation at the α-position via established alkylation protocols using [¹¹C]methyl iodide with radiochemical yields of 53 ± 12% (decay-corrected) within 30-35 minutes .

Tryptophan Nuclear Receptor Signaling Dissection: Selective Tools for Hepatic Protein Synthesis Studies

Researchers investigating tryptophan's non-serotonergic signaling through hepatic nuclear envelope receptors should utilize CAS 84120-83-2 (in its hydrolyzed α-methyltryptophan form) as a negative control compound that has been experimentally proven not to compete with [³H]tryptophan binding, in contrast to tryptophan methyl ester which actively displaces the radioligand [1]. This functional dichotomy allows experimental designs where tryptophan methyl ester serves as the receptor-engaging positive control and α-methyltryptophan as the receptor-silent comparator, enabling definitive attribution of observed cellular effects (RNA efflux, protein synthesis stimulation) to nuclear receptor activation rather than off-target interactions [1].

Quote Request

Request a Quote for Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.